

Preclinical Applications of 306-O12B Lipid Nanoparticles for In Vivo Genome Editing

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Compound of Interest		
Compound Name:	306-O12B	
Cat. No.:	B10829778	Get Quote

Application Notes

The ionizable cationic lipidoid **306-O12B** has emerged as a potent vehicle for the targeted delivery of genetic payloads in preclinical research. Formulated into lipid nanoparticles (LNPs), **306-O12B** demonstrates a remarkable tropism for the liver, enabling efficient and specific delivery of messenger RNA (mRNA) to hepatocytes.[1][2][3] This characteristic makes it an ideal candidate for developing therapies for a range of metabolic and genetic diseases with hepatic involvement.

A primary application of **306-O12B** LNPs is in the field of in vivo genome editing utilizing the CRISPR-Cas9 system.[4] Preclinical studies have successfully demonstrated the co-delivery of Cas9 mRNA and a single-guide RNA (sgRNA) to hepatocytes, leading to targeted gene disruption.[1][5] This approach has been notably effective in targeting the Angiopoietin-like 3 (Angptl3) gene, a key regulator of lipid metabolism.[1][2][6] Disruption of Angptl3 in animal models has been shown to significantly reduce serum levels of ANGPTL3 protein, low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG), highlighting the therapeutic potential of this strategy for managing dyslipidemia.[1][5]

The **306-O12B** LNP platform offers several advantages, including high encapsulation efficiency for mRNA, enhanced stability in circulation, and effective endosomal escape to release the mRNA cargo into the cytoplasm.[4] Its biodegradable nature, attributed to the incorporation of disulfide bonds, further enhances its safety profile for in vivo applications.[2][7] In comparative preclinical studies, **306-O12B** LNPs have demonstrated superior efficacy in mediating gene



editing and subsequent protein knockdown compared to the industry-standard MC-3 LNP formulation.[1][5] These attributes position **306-O12B** as a promising tool for the preclinical development of novel gene-editing-based therapies.

Data Presentation

In Vivo Efficacy of 306-O12B LNP for Angptl3 Gene

Editing (7 Days Post-Administration)

Treatment Group	Dose of Total RNA (mg/kg)	Median Indel Percentage (%)	Serum ANGPTL3 Reduction (%)	Serum LDL- C Reduction (%)	Serum TG Reduction (%)
306-O12B LNP	3.0	38.5	65.2	56.8	29.4
MC-3 LNP	3.0	14.6	25.0	15.7	16.3

Data compiled from a study in wild-type C57BL/6 mice.[1][5]

Long-Term In Vivo Efficacy of 306-O12B LNP for Angptl3

Gene Editing (100 Days Post-Administration)

Dose of Total RNA (mg/kg)	Indel Percentage in Liver (%)	Serum ANGPTL3 Reduction (%)	Serum TG Reduction (%)	Serum LDL-C Reduction (%)
1.0	~20	~50	~25	~40
2.0	~35	~60	~30	~50
3.0	~40	~65	~30	~55

Approximate values are extrapolated from graphical data in a study in female C57BL/6 mice.[1] [6]

Signaling Pathway and Experimental Workflow

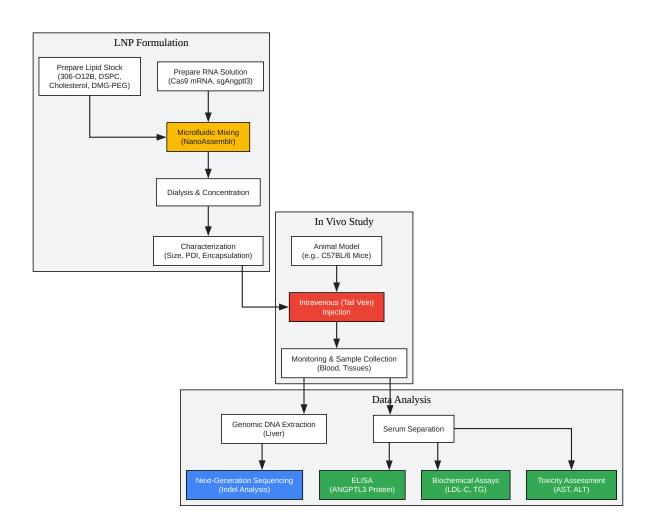




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Caption: Mechanism of **306-O12B** LNP-mediated Angptl3 gene editing.





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Caption: Experimental workflow for preclinical evaluation of 306-O12B LNPs.



Experimental Protocols Formulation of 306-O12B Lipid Nanoparticles

This protocol details the formulation of **306-O12B** LNPs co-encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing device.

Materials:

- 306-O12B lipidoid
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
- Cas9 mRNA
- sgRNA (e.g., targeting Angptl3)
- · Ethanol, molecular biology grade
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

- · Prepare Lipid Stock Solution:
 - Dissolve 306-O12B, DSPC, cholesterol, and DMG-PEG in ethanol to achieve a final molar ratio of 50:10:38.5:1.5.[1][6]



- The total lipid concentration should be prepared according to the microfluidic device manufacturer's recommendations (e.g., 12.5 mM).
- Prepare RNA Solution:
 - Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0) to the desired concentration. The mass ratio of Cas9 mRNA to sgRNA can be varied (e.g., 1:1.2).[1]
- · Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid stock solution into the organic phase inlet and the RNA solution into the aqueous phase inlet.
 - Set the flow rate ratio of the aqueous to organic phase at 3:1.
 - Initiate the mixing process to allow for the self-assembly of LNPs.
- Dialysis and Concentration:
 - Collect the LNP formulation from the outlet.
 - Dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 6 hours to remove ethanol and exchange the buffer.
 - Concentrate the LNPs using a centrifugal filter device if necessary.
- Characterization:
 - Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
 - Quantify the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
 - Store the formulated LNPs at 4°C until use.



In Vivo Administration and Sample Collection

This protocol describes the intravenous administration of **306-O12B** LNPs to mice and subsequent sample collection for analysis.

Materials:

- Formulated 306-O12B LNPs
- C57BL/6 mice (female, 6-8 weeks old)
- Sterile PBS, pH 7.4
- Insulin syringes with 29G needles
- Blood collection tubes (e.g., serum separator tubes)
- Anesthesia (e.g., isoflurane)
- Surgical tools for tissue collection

Procedure:

- Animal Acclimatization:
 - Acclimatize mice to the housing conditions for at least one week prior to the experiment.
 - All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
- Dose Preparation:
 - Dilute the 306-O12B LNP stock solution with sterile PBS to the desired final concentration for injection. Doses can range from 1.0 to 3.0 mg/kg of total RNA.[1]
 - The final injection volume is typically 100 μL per mouse.
- Intravenous Injection:



- Restrain the mouse using an appropriate method.
- Administer a single dose of the LNP suspension via tail vein injection.
- Sample Collection:
 - At predetermined time points (e.g., 7 and 100 days post-injection), collect blood via submandibular or cardiac puncture under anesthesia.[1][6]
 - Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.
 - Following blood collection, euthanize the mouse and perfuse with PBS.
 - Harvest the liver and other relevant tissues, snap-freeze in liquid nitrogen, and store at -80°C for further analysis.

Analysis of Gene Editing and Biomarkers

This section outlines the key analytical methods to assess the in vivo efficacy of **306-O12B** LNP-mediated gene editing.

3.1. Quantification of Gene Editing by Next-Generation Sequencing (NGS)

Procedure:

- Genomic DNA Extraction: Extract genomic DNA from a portion of the frozen liver tissue using a commercial DNA extraction kit.
- PCR Amplification: Amplify the target region of the Angptl3 gene containing the sgRNA binding site using high-fidelity DNA polymerase.
- Library Preparation: Prepare the PCR amplicons for NGS according to the sequencing platform's protocol (e.g., Illumina).
- Sequencing and Analysis: Perform deep sequencing and analyze the data to quantify the percentage of insertions and deletions (indels) at the target site.



3.2. Quantification of Serum ANGPTL3 Protein by ELISA

Procedure:

- Use a commercially available mouse ANGPTL3 ELISA kit.
- Prepare standards and serum samples according to the kit's instructions.
- Perform the ELISA following the manufacturer's protocol.
- Measure the absorbance at the appropriate wavelength and calculate the concentration of ANGPTL3 in the serum samples based on the standard curve.

3.3. Measurement of Serum Lipids

Procedure:

- Use commercially available enzymatic assay kits for the quantification of total cholesterol,
 LDL-C, and triglycerides.
- Perform the assays on serum samples according to the manufacturer's protocols.
- Measure the absorbance and calculate the lipid concentrations.

3.4. Assessment of Liver Toxicity

Procedure:

- Use commercially available assay kits to measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum.
- Perform the assays according to the manufacturer's instructions to assess potential liver toxicity.

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